1-Azaspiro[4.5]decan-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBIOQGZJNXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596971 | |
| Record name | 1-Azaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918666-98-5 | |
| Record name | 1-Azaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Azaspiro 4.5 Decan 8 Ol and Its Derivatives
Stereoselective and Enantioselective Synthesis Approaches
The creation of specific stereoisomers of 1-Azaspiro[4.5]decan-8-ol and its derivatives is a primary focus of modern synthetic organic chemistry. Both stereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms in the target molecule.
Asymmetric Construction of Azaspiro[4.5]decanes
The asymmetric construction of the azaspiro[4.5]decane core is paramount for accessing enantiomerically pure compounds. This is often achieved through catalyst-controlled reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
Enantioselective cyclization reactions are powerful tools for constructing the azaspiro[4.5]decane skeleton. One notable strategy involves the spirocyclization of an N-acyliminium ion. semanticscholar.orgclockss.org This reaction proceeds through the formation of a cyclic N-acyliminium ion intermediate, which then undergoes an intramolecular attack by a nucleophile. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the starting material or by the use of a chiral catalyst, leading to the formation of a single diastereomer. clockss.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metals. A significant advancement in the construction of azaspiro[4.5]decanes is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. A recently developed method involves the NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. researchgate.net This transformation proceeds under mild conditions and demonstrates high efficiency in constructing the azaspiro[4.5]decane scaffold with excellent enantioselectivity. researchgate.net
This protocol exhibits broad substrate compatibility, allowing for the synthesis of a variety of functionalized azaspiro[4.5]decanes in good yields and with outstanding levels of enantiomeric excess (ee). researchgate.net
Table 1: NHC-Catalyzed Asymmetric Synthesis of Azaspiro[4.5]decanes A selection of substrates and their corresponding yields and enantiomeric excess in the NHC-catalyzed [5+1] annulation reaction.
| Entry | Aldehyde Substrate | 3-Aminomaleimide Substrate | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | N-Phenyl-3-aminomaleimide | 85 | 99 |
| 2 | Crotonaldehyde | N-Phenyl-3-aminomaleimide | 78 | 97 |
| 3 | Cinnamaldehyde | N-Benzyl-3-aminomaleimide | 82 | 98 |
Halonium-promoted cyclization, also known as haloaminocyclization, is a valuable method for the synthesis of nitrogen-containing heterocycles. This strategy has been successfully applied to the synthesis of 3-amino-1-azaspiro[4.5]decan-8-one derivatives, which are closely related to the target compound. researchgate.net The reaction involves the treatment of polysubstituted γ-aminocyclohexenes with a source of a halonium ion (e.g., iodine or bromine). The halonium ion activates the double bond, which is then attacked by the tethered amino group in an intramolecular fashion to form the spirocyclic system. researchgate.netresearchgate.net
The stereocontrol in this reaction is a key feature, as the stereochemistry of the newly formed stereocenters is influenced by the existing stereocenters in the cyclohexene (B86901) ring and the geometry of the transition state. This allows for the synthesis of enantiopure 3-amino-1-azaspiro[4.5]decan-8-one derivatives. researchgate.net
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Transaminase enzymes, in particular, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. While the direct application of this technology to synthesize this compound has not been explicitly reported, its successful use in the synthesis of the closely related 1-oxa-8-azaspiro[4.5]decan-3-amine highlights its potential.
This biocatalytic approach can prepare the desired enantiomer in high yield and with excellent enantiomeric excess. The process often involves a whole-cell or isolated enzyme system, which can be optimized for temperature, pH, and substrate concentration to achieve high conversion rates.
Table 2: Optimization of Biocatalytic Transamination for a Related Azaspiro[4.5]decane Precursor Reaction conditions and conversions for the synthesis of a chiral amine on a related spirocyclic scaffold.
| Parameter | Condition | Conversion (%) |
| Temperature | 30 °C | 85 |
| 35 °C | 95 | |
| 40 °C | 92 | |
| pH | 7.0 | 88 |
| 7.5 | 94 | |
| 8.0 | 96 | |
| Substrate Loading | 10 g/L | >99 |
| 25 g/L | 98 | |
| 50 g/L | 95 |
Chiral Resolution Techniques
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound or its derivatives, chiral resolution techniques can be employed to separate the enantiomers.
One of the most common methods is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to regenerate the pure enantiomers of the azaspiro[4.5]decane derivative.
A practical example of this approach has been demonstrated for derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold. Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been successfully resolved into their individual enantiomers. nih.gov
Another powerful technique for chiral separation is preparative high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Preparative chiral HPLC can be scaled up to isolate significant quantities of enantiomerically pure compounds. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) for Enantiopurity
The determination of enantiomeric purity is critical in the development of chiral compounds. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for enantioseparations, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.net SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which provides properties intermediate between a liquid and a gas. chromatographyonline.com This results in lower viscosity and higher diffusivity, allowing for faster separations and higher efficiency without substantial back pressure. chromatographyonline.comresearchgate.net
For chiral analysis, SFC is coupled with chiral stationary phases (CSPs) to differentiate between enantiomers. researchgate.net The quantification of enantiomers is of paramount importance, as typically only one stereoisomer of a chiral drug possesses the desired therapeutic properties. chromatographyonline.com The advantages of SFC include reduced analysis and equilibration times, lower costs, and a decreased environmental footprint due to the use of CO2 as the primary solvent. chromatographyonline.com These features make SFC a powerful alternative for the stereoselective analysis and purification of chiral molecules like the enantiomers of this compound. researchgate.netnih.gov The efficiency of the separation can be fine-tuned by altering parameters such as organic modifiers, acidic and basic additives, column temperature, and back pressure. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., hexane, ethanol) |
| Analysis Time | Generally faster chromatographyonline.com | Can be slower |
| Solvent Consumption | Lower, reduced use of toxic solvents chromatographyonline.com | Higher |
| Efficiency | High, due to low viscosity and high diffusivity chromatographyonline.com | High, but can be limited by pressure |
| Environmental Impact | Greener, uses captured CO2 chromatographyonline.com | Higher, due to organic solvent use |
| Operating Pressure | High, requires back-pressure regulator researchgate.net | High |
Classical and Modern Reaction Strategies for Spirocyclic Construction
The synthesis of spirocycles, which feature a single atom common to two rings, is a significant challenge in organic synthesis. mdpi.com The inherent three-dimensionality of these scaffolds is of increasing interest in fields like drug discovery. mdpi.com
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for constructing cyclic and spirocyclic systems by forming a ring from a single molecule.
Palladium-Catalyzed Cyclization of Vinyl Bromides
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The intramolecular Heck reaction, a palladium-catalyzed cyclization, is a well-established method for synthesizing heterocyclic compounds. nih.gov In the context of forming the 1-azaspiro[4.5]decane core, a strategy involving the palladium-catalyzed C-N coupling of a vinyl bromide can be envisioned. nih.govorganic-chemistry.org
This process would typically involve an acyclic precursor containing both a vinyl bromide and a nucleophilic nitrogen atom. The palladium catalyst first undergoes oxidative addition into the carbon-bromine bond. Subsequent intramolecular insertion of the alkene into the palladium-carbon bond (migratory insertion) or direct nucleophilic attack by the nitrogen atom forms the spirocyclic skeleton. This transformation can be highly regioselective and provides a direct route to complex polycyclic frameworks. nih.gov For example, palladium-catalyzed reactions of vinyl bromides are used to generate enamines in situ, which can then participate in further transformations. organic-chemistry.org The choice of palladium precursor, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these cyclizations. organic-chemistry.org
Aldol (B89426) Processes in Azatricyclic Core Formation
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. In the synthesis of complex nitrogen-containing molecules, intramolecular aldol condensations can be employed to construct cyclic and polycyclic systems. For instance, in the synthesis of related spirocyclic chromanes, an aldol condensation followed by cyclization of a ketone with a protected piperidinone was a key step in forming the spirocyclic core. nih.gov This highlights the utility of carbonyl chemistry in building complex scaffolds. An analogous strategy could be applied to form an azatricyclic core containing the 1-azaspiro[4.5]decane moiety, where an appropriately substituted precursor undergoes an intramolecular aldol reaction to forge one of the rings of the spirocyclic system.
Radical Cyclization Approaches
Radical cyclizations offer a complementary approach to ionic or transition-metal-catalyzed methods for ring construction. acs.orgrsc.org These reactions are often initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and proceed through radical intermediates. nih.gov The synthesis of 1-azaspiro[4.4]nonane derivatives has been successfully achieved through a domino radical bicyclization process. nih.gov This methodology involves the formation and capture of alkoxyaminyl radicals from precursor oxime ethers containing an alkenyl moiety and a radical trigger, such as a bromo- or iodo-aromatic ring. acs.orgnih.gov The use of Et3B as an initiator allows these reactions to be performed under mild conditions. nih.gov This approach demonstrates the potential for constructing the closely related 1-azaspiro[4.5]decane skeleton through a carefully designed acyclic precursor that can undergo a sequential radical cyclization cascade. rsc.org
Table 2: Radical Initiators for Spirocyclization
| Initiator | Typical Reaction Temperature | Key Features |
|---|---|---|
| AIBN (2,2′-azobisisobutyronitrile) | 80-100 °C | Thermally initiated, common and reliable. acs.org |
| Et3B (Triethylborane) | Room Temperature | Initiated by air/oxygen, allows for mild reaction conditions. nih.gov |
Cross-Coupling Methodologies
Cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium complexes. These reactions are vital for the derivatization of core scaffolds like this compound. Once the spirocyclic core is assembled, cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions can be used to introduce a wide variety of functional groups. For instance, if the spirocycle is synthesized with a halide (e.g., a bromo or iodo group) at a specific position, this can serve as a handle for subsequent palladium-catalyzed cross-coupling with boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig) to generate a library of derivatives. The Heck reaction of vinyl bromides with various alkenes, for example, is a powerful method for accessing conjugated dienes and demonstrates the versatility of these substrates in cross-coupling. organic-chemistry.org
Pd(0)-Catalyzed Intramolecular Coupling of Amino-Tethered Vinyl Halides and Ketone Enolates
A powerful strategy for the construction of nitrogen-containing heterocycles, including spirocyclic frameworks, involves the palladium-catalyzed intramolecular coupling of amino-tethered vinyl halides with ketone enolates. sci-hub.senih.gov This methodology provides a direct route to bridged, condensed, and monocyclic nitrogenous compounds. sci-hub.se
The reaction is typically promoted by a Pd(0) catalyst, such as Pd(PPh₃)₄, and a suitable base. sci-hub.se Initial studies utilized strong bases like potassium tert-butoxide (KO-t-Bu); however, this could lead to side reactions such as elimination to form alkynes or dealkylation at the nitrogen atom. sci-hub.se A significant improvement was the use of potassium phenoxide (PhOK) as the base, which proved to be more effective in promoting the desired intramolecular α-alkenylation of ketones. sci-hub.seresearchgate.net This catalytic system successfully facilitates the coupling of various amino-tethered vinyl halides and ketones. sci-hub.se The utility of this reaction has been demonstrated in the synthesis of complex structures, such as the tricyclic skeleton of the natural product FR901483. researchgate.net
This palladium-mediated cyclization represents a key step in forming the azaspiro[4.5]decane core from appropriately substituted precursors. nih.govresearchgate.net
Table 1: Conditions for Pd(0)-Catalyzed Intramolecular Coupling
| Catalyst | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (0.2 equiv) | KO-t-Bu (1.5 equiv) | THF | Reflux | Effective, but with potential side reactions | sci-hub.se |
| Pd(dba)₂/P(o-tol)₃ | PhOK | Toluene | 100 °C | Successful coupling of vinyl halides and ketones | sci-hub.se |
Copper-Catalyzed Cross-Dehydrogenative Coupling
Copper-catalyzed cross-dehydrogenative coupling (CDC) has emerged as an efficient method for forming C-N and C-O bonds, enabling the synthesis of complex heterocyclic structures. nih.govrsc.org This approach involves the direct coupling of two different C-H bonds or a C-H and an N-H bond, avoiding the need for pre-functionalized starting materials. nih.gov
While direct examples for this compound are not extensively detailed, the principles of this methodology are applicable to the synthesis of its analogs and other azaspirocyclic compounds. For instance, copper(II) acetate (B1210297) has been used to catalyze the dehydrogenative cross-coupling between different azoles. amazonaws.com Similarly, copper catalysts facilitate intramolecular C-O coupling to construct coumestan (B1194414) derivatives and intermolecular C-N coupling to form N-benzylic heterocycles. rsc.orgnih.gov These reactions typically proceed in the presence of an oxidant, such as oxygen or silver carbonate (Ag₂CO₃), to facilitate the catalytic cycle. amazonaws.com The versatility of copper-catalyzed CDC makes it a promising strategy for the modular synthesis of complex spirocyclic ethers and related nitrogen-containing scaffolds. digitellinc.com
Multi-Component and One-Pot Reactions
One-pot synthesis protocols are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize waste. Such strategies have been successfully applied to the synthesis of azaspirocycle analogs.
Copper catalysis has been instrumental in developing one-pot procedures for synthesizing heterocyclic systems. Although specific copper-catalyzed one-pot syntheses leading directly to this compound are specialized, related structures like 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized in this manner. nih.gov In one example, a one-pot reaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by the acid itself, yielded the desired thia-azaspiro compounds. nih.gov This demonstrates the feasibility of constructing spirocyclic systems by combining multiple bond-forming events in a single reaction vessel.
Flow Chemistry Applications in Scale-Up and Process Optimization
Continuous flow chemistry offers significant advantages over traditional batch processing for the scale-up and optimization of chemical syntheses. scispace.com These benefits include enhanced safety, improved heat and mass transfer, and simplified scalability. researchgate.netscispace.com This technology has been successfully applied to the synthesis of a key intermediate for a 1-Oxa-8-azaspiro[4.5]decane derivative, highlighting its potential for producing this compound analogs. vapourtec.com
A continuous three-step flow process was developed to scale up the formation and reduction of a crucial azide (B81097) intermediate used in the synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. vapourtec.com This approach allowed for the safe handling of energetic intermediates and facilitated the production of multigram quantities of the target compound. vapourtec.com The integration of flow chemistry with biocatalysis, using a transaminase to prepare a specific enantiomer, further showcases the power of this technology for producing chiral spirocyclic amines in high yield and enantiomeric excess. researchgate.netvapourtec.com
Table 2: Comparison of Batch vs. Flow Chemistry for Azaspirocycle Synthesis
| Feature | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Complex, non-linear | Simple, linear | scispace.com |
| Safety | Lower, especially with energetic intermediates | Higher, due to small reaction volumes | vapourtec.com |
| Heat & Mass Transfer | Often limited | Highly efficient | researchgate.net |
| Process Control | Moderate | Precise control of parameters | scispace.com |
| Integration | Difficult to telescope steps | Multiple steps can be integrated | scispace.comvapourtec.com |
Functional Group Interconversions and Alkylation Strategies
Once the core 1-Azaspiro[4.5]decane skeleton is assembled, functional group interconversions and alkylation strategies are employed to synthesize a diverse range of derivatives. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. nih.gov
Starting from a ketone precursor like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, various analogs have been created. nih.gov For example, the ketone can be converted into a 3-methylene analogue via a Wittig reaction, or to 3-dithioketal analogues through reaction with ethanedithiol. nih.gov Furthermore, the formation of a 3-oxime demonstrates another key functional group interconversion. nih.gov Alkylation is also a common strategy, as shown by the synthesis of the 2-ethyl analogue of the parent ketone. nih.gov These systematic modifications allow for the fine-tuning of the molecule's properties. nih.gov
Synthesis of Key Intermediates and Precursors to this compound Analogs
The synthesis of this compound and its analogs relies on the availability of versatile intermediates and precursors. A widely used bifunctional synthetic intermediate is 1,4-Dioxaspiro[4.5]decan-8-one, which serves as a protected form of cyclohexane-1,4-dione. researchgate.net This intermediate can be synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net
Another key strategy for forming the azaspirocyclic core is iodoaminocyclization. researchgate.net The 5-endo-trig iodoaminocyclization of polysubstituted γ-aminocyclohexenes can yield 3-amino-1-azaspiro[4.5]decan-8-one derivatives, providing a stereocontrolled entry to the core structure. researchgate.net These intermediates are then elaborated further to generate the desired final compounds. The synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives has been reported as precursors for developing selective radioligands, demonstrating the modularity of these synthetic routes. nih.gov
Preparation of Functionalized 1-Azaspiro[4.5]decan-8-ones
A key approach to synthesizing functionalized 1-azaspiro[4.5]decan-8-ones involves the haloaminocyclization of polysubstituted γ-aminocyclohexenes. researchgate.net This method provides a pathway to create enantiopure 3-amino-1-azaspiro[4.5]decan-8-one derivatives. The reaction proceeds via a halonium-promoted cyclization, which allows for controlled stereochemistry in the final spirocyclic product. researchgate.net This strategy is valuable for accessing complex, functionalized versions of the azaspirodecane core, which are crucial for developing new chemical entities. researchgate.net
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Derivatives
1,4-Dioxaspiro[4.5]decan-8-one is a widely utilized bifunctional synthetic intermediate for producing pharmaceuticals, liquid crystals, and other organic chemicals. researchgate.netinnospk.com Its synthesis often begins with the reaction of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol, which forms the protective ketal group characteristic of its structure. innospk.com
A notable advancement in its synthesis involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net Research has optimized this process by using acetic acid (HAc) as a catalyst, which has proven superior to other acids. researchgate.net This optimized method significantly improves the yield and reduces the reaction time compared to previously reported procedures. researchgate.net Another synthetic route employs the catalytic hydrolysis of 1,4,9,12-tetraoxo dispiro[4.2.4.2]tetradecane using a weak acid acrylic cationic exchange resin, offering an environmentally friendly process with a product selectivity of up to 75%. google.com
| Parameter | Literature Method | Optimized HAc Method |
| Catalyst | Various Acids | Acetic Acid (HAc) |
| Reaction Time | 15 hours | 11 minutes |
| Chromatographic Yield | 65% | 80% |
| Reaction Temperature | Not specified | 65°C |
| Volume Ratio HAc/H₂O | Not applicable | 5:1 |
| Data derived from an optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net |
Once formed, this spiro-ketone can be converted into derivatives. For example, spiro[7-oxabicyclo[4.1.0]heptane-3,2'- researchgate.netprepchem.comdioxolane] can be reacted with methyl(phenylmethyl)amine in water at 90°C to produce trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol with a 92% yield. prepchem.com
Formation of Other Azaspiro[4.5]decane Scaffolds
Beyond the core structure, various synthetic methods have been developed to access other azaspiro[4.5]decane scaffolds with diverse heteroatoms and functionalities.
A palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes provides a method to transform anilines into 1-azaspiro[4.5]decanes. researchgate.net This reaction demonstrates broad substrate compatibility. researchgate.net For the synthesis of diazaspirocycles, a domino reaction has been developed where unactivated yne-en-ynes react with substituted aryl halides in the presence of a Pd(OAc)₂-PPh₃ catalyst to yield diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov This process forms three new carbon-carbon bonds with high regioselectivity. nih.gov
Heteroatom-containing variants have also been synthesized. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective σ₁ receptor ligands. nih.gov Furthermore, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones have been prepared in a one-pot reaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, yielding 1-thia-4-azaspiro[4.5]decan-3-one scaffolds. nih.gov The synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been reported, highlighting its potential as a σ₁ receptor ligand for imaging. nih.gov
| Scaffold Type | Synthetic Method | Key Reactants | Catalyst/Reagent |
| 1-Azaspiro[4.5]decane | Aza-[3+2] Cycloaddition | Anilines, Vinylcyclopropanes | Palladium |
| Diazaspiro[4.5]decane | Domino Reaction | Yne-en-ynes, Aryl halides | Pd(OAc)₂-PPh₃ |
| 1-Oxa-8-azaspiro[4.5]decane | Multi-step synthesis | (Not detailed) | (Not detailed) |
| 1-Thia-4-azaspiro[4.5]decan-3-one | One-pot reaction | 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one | Thioglycolic acid |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Multi-step synthesis | (Not detailed) | (Not detailed) |
| Summary of synthetic approaches to various azaspiro[4.5]decane scaffolds. researchgate.netnih.govnih.govnih.govnih.gov |
Chemical Transformations and Derivatization Strategies
Selective Functionalization of the Azaspiro[4.5]decan-8-ol Framework
The strategic modification of the 1-Azaspiro[4.5]decan-8-ol skeleton is pivotal for exploring its chemical space and developing derivatives with tailored properties. Key to these modifications are reactions that selectively target the hydroxyl group and the adjacent carbon, as well as the nitrogen atom of the azaspirocycle.
Oxidation and Reduction Reactions
The interconversion between the alcohol (this compound) and the ketone (1-Azaspiro[4.5]decan-8-one) represents a fundamental transformation within this scaffold. The oxidation of the secondary alcohol at the C-8 position to the corresponding ketone is a common strategy to create an electrophilic center, paving the way for a variety of subsequent nucleophilic additions. Standard oxidation protocols can be employed for this purpose.
Conversely, the reduction of 1-Azaspiro[4.5]decan-8-one is a critical step for introducing the hydroxyl functionality, often with stereochemical considerations. The choice of reducing agent can influence the stereochemical outcome, leading to either the cis or trans diastereomer of the alcohol. This stereocontrol is crucial in the synthesis of complex natural products and pharmacologically active molecules where specific stereoisomers are required.
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-8 position. For instance, radiofluorination via nucleophilic substitution of a tosylate precursor has been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging, highlighting the utility of this approach in medicinal chemistry. nih.gov
Introduction of Diverse Chemical Entities onto the Spirocyclic Core
Building upon the core framework, various chemical entities can be appended to the this compound scaffold through reactions targeting either the nitrogen or the hydroxyl group. These modifications are instrumental in modulating the physicochemical and biological properties of the resulting derivatives.
Formation of Amides and Esters
The secondary amine of the azaspirocycle is readily amenable to acylation reactions to form amides. A variety of coupling reagents can be employed to facilitate the reaction between the azaspirocycle and a carboxylic acid. Similarly, the hydroxyl group at C-8 can undergo esterification with carboxylic acids or their activated derivatives to yield the corresponding esters. These transformations are widely used in drug discovery to introduce diverse substituents and to study structure-activity relationships.
Glycosylation Reactions
Glycosylation of the C-8 hydroxyl group of this compound can lead to the formation of novel glycosides. This process typically involves the reaction of the alcohol with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a suitable promoter. O-glycosylation can significantly impact the solubility, bioavailability, and biological activity of the parent molecule. The stereoselective formation of the glycosidic bond is a key challenge in this area. nih.gov
Installation of Halogenated and Aromatic Substituents
The introduction of halogen atoms can be achieved at the α-position to the carbonyl in the corresponding ketone, 1-Azaspiro[4.5]decan-8-one, using reagents like N-halosuccinimides. tandfonline.comresearchgate.net These halogenated intermediates can then serve as precursors for further functionalization through cross-coupling reactions.
Furthermore, the nitrogen atom of the azaspirocycle can be arylated through various modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, to introduce aromatic substituents. This N-arylation is a powerful tool for creating derivatives with extended π-systems and diverse electronic properties. nih.govresearchgate.net
Derivatization for Analytical and Mechanistic Studies
Derivatization in the context of analytical chemistry involves the chemical modification of a compound to enhance its suitability for a particular analytical technique. For a molecule like this compound, which contains both a secondary amine and a secondary alcohol functional group, derivatization can be instrumental in improving its detection and characterization, particularly in mass spectrometry-based analyses. These modifications can increase volatility for gas chromatography-mass spectrometry (GC-MS), improve ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and direct fragmentation pathways to yield more structural information. Furthermore, the synthesis of permanently charged derivatives is a key strategy for various mechanistic and binding studies.
Strategies for Mass Spectrometry Analysis
The analysis of this compound by mass spectrometry can be significantly enhanced through derivatization of its reactive amine and alcohol moieties. The choice of derivatization strategy often depends on the specific analytical platform being utilized, such as GC-MS or liquid chromatography-mass spectrometry (LC-MS).
For GC-MS analysis, the volatility of this compound is a primary consideration. Direct analysis may be challenging due to the polar nature of the hydroxyl and amino groups, which can lead to poor chromatographic peak shape and thermal degradation in the injector port. To address this, derivatization reactions are employed to replace the active hydrogens with less polar, more volatile groups. Common strategies include:
Silylation: This is a widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active protons on the alcohol and amine groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the molecule.
Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups. These derivatives are not only more volatile but also exhibit excellent electron-capturing properties, making them highly sensitive for detection by electron capture detectors (ECD) in GC or by negative ion chemical ionization (NICI) mass spectrometry.
Alkylation: Alkylation can protect the polar functional groups by introducing alkyl chains. nih.gov This method can enhance volatility and improve chromatographic behavior. nih.gov
For LC-MS analysis, particularly with ESI, derivatization is often aimed at improving ionization efficiency and controlling fragmentation patterns. While this compound can be protonated on the nitrogen atom for positive ion mode analysis, derivatization can still offer advantages. For instance, derivatizing the hydroxyl group can alter the fragmentation behavior in tandem mass spectrometry (MS/MS), potentially providing more detailed structural information.
One effective strategy for both amine and alcohol groups in LC-MS is benzoylation . acs.org Reaction with benzoyl chloride introduces a benzoyl group, which can enhance the hydrophobicity and improve reverse-phase chromatographic retention. acs.org More importantly, the benzoyl group can influence fragmentation during collision-induced dissociation (CID), leading to characteristic product ions. acs.org
The following table summarizes potential derivatization strategies for the mass spectrometric analysis of this compound.
| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Analytical Platform | Key Advantages |
| Silylation | BSTFA, MSTFA | -OH, -NH | GC-MS | Increased volatility and thermal stability. |
| Acylation | TFAA, PFPA | -OH, -NH | GC-MS (ECD/NICI) | Increased volatility and high sensitivity. |
| Benzoylation | Benzoyl Chloride | -OH, -NH | LC-MS/MS | Improved chromatographic retention and controlled fragmentation. acs.org |
Preparation of Charged Derivatives
The synthesis of permanently charged derivatives of this compound is a crucial strategy for certain analytical and mechanistic studies. Creating a quaternary ammonium (B1175870) salt introduces a fixed positive charge on the nitrogen atom, which offers several benefits. mdpi.com These charged derivatives are particularly useful for:
Enhanced ESI-MS Sensitivity: Quaternary ammonium salts are inherently ionized, leading to a strong and stable signal in positive ion ESI-MS without the need for acidic mobile phase additives to induce protonation. mdpi.com This can result in lower limits of detection.
Mechanistic Probes: In biological systems, converting the tertiary amine to a quaternary ammonium salt can be used to probe the importance of the nitrogen's basicity and its ability to be protonated at physiological pH for receptor binding or enzyme inhibition. The permanent charge can mimic a protonated state, but its bulkier nature can also explore steric tolerances in a binding site.
Ion-Pair Chromatography: For chromatographic separations, the permanent charge allows for the use of ion-pairing reagents to modify retention behavior, offering an alternative separation mechanism.
The most common method for preparing a charged derivative of this compound is through N-alkylation . This involves reacting the secondary amine with an alkylating agent, typically an alkyl halide such as iodomethane (B122720) or iodoethane, to form a quaternary ammonium iodide salt. nih.gov The reaction introduces an additional alkyl group onto the nitrogen, resulting in a permanent positive charge. mdpi.comnih.gov
The reaction to form the N,N-dimethyl quaternary ammonium iodide derivative of this compound would proceed as follows:
N-Methylation: The secondary amine of this compound is first converted to a tertiary amine by reaction with a methylating agent.
Quaternization: The resulting tertiary amine is then reacted with an excess of an alkyl halide, such as iodomethane, to form the quaternary ammonium salt.
The table below outlines the synthesis of a potential charged derivative of this compound.
| Derivative Name | Synthetic Strategy | Alkylating Agent | Expected Properties |
| N,N-Dimethyl-8-hydroxy-1-azaspiro[4.5]decanium iodide | N-alkylation | Iodomethane (CH₃I) | Permanent positive charge, enhanced ESI-MS signal, potential use as a mechanistic probe. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Approaches for Molecular Structure and Properties
No published studies were found that apply quantum chemical methods to investigate the molecular structure and properties of 1-Azaspiro[4.5]decan-8-ol.
Ab Initio Methods
There is no available research that has utilized ab initio methods to study this compound.
Density Functional Theory (DFT) Calculations
A search of the scientific literature did not yield any studies that have performed Density Functional Theory (DFT) calculations specifically on this compound.
Semi-Empirical Methods
No literature could be located that describes the application of semi-empirical methods to the study of this compound.
Molecular Modeling and Simulation Techniques
There is a lack of specific molecular modeling and simulation research focused on this compound.
Molecular Mechanics and Dynamics Simulations
No studies were identified that have conducted molecular mechanics or molecular dynamics simulations on this compound.
Monte Carlo Simulations
There are no available research articles or data that report the use of Monte Carlo simulations to investigate the properties or behavior of this compound.
QM/MM Hybrid Methods
There is no specific information available in the scientific literature regarding the application of Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods to study this compound.
Prediction of Reactivity and Reaction Pathways
Detailed computational studies on the prediction of reactivity and reaction pathways for this compound have not been published.
Calculation of Activation Energies and Transition States
No research data is available on the calculation of activation energies or the identification of transition states for reactions involving this compound.
Analysis of Site Reactivity
A computational analysis of the site reactivity of this compound has not been reported in the available literature.
Conformational Analysis and Stereochemical Predictions
While the stereochemistry of related compounds has been determined experimentally in synthetic contexts, detailed computational conformational analysis and stereochemical predictions for this compound are not documented.
Application in Pharmacophore Design and Structure-Activity Relationship (SAR) Studies
There are no specific studies detailing the use of this compound in pharmacophore design or comprehensive SAR studies based on computational models. The hit-to-lead phase of drug discovery often involves SAR investigations to refine compounds. whiterose.ac.uk
Virtual Screening and Ligand-Target Interactions
Information regarding the use of this compound in virtual screening campaigns or computational studies of its ligand-target interactions is not present in the scientific literature.
Computational Approaches to Scaffold Hopping
In modern drug discovery, scaffold hopping has emerged as a crucial strategy for identifying novel chemotypes with similar biological activity to a known active compound but possessing a different core molecular structure. nih.gov This computational technique is particularly valuable for optimizing lead compounds, circumventing patent-protected chemical space, and improving pharmacokinetic profiles. nih.gov For a molecule such as this compound, which features a rigid three-dimensional spirocyclic system, computational scaffold hopping offers a powerful avenue to explore diverse chemical architectures that can mimic its spatial and pharmacophoric features. tandfonline.comnih.gov
The inherent three-dimensionality of spirocyclic scaffolds like 1-azaspiro[4.5]decane presents both an opportunity and a challenge for drug design. researchgate.nettandfonline.com While these structures can provide exquisite control over the spatial presentation of functional groups, their synthetic complexity can be a hurdle. nih.gov Computational scaffold hopping provides a means to identify synthetically more accessible or otherwise more desirable core structures that retain the biological activity of the original spirocycle. nih.gov
Several computational methodologies can be employed for scaffold hopping, broadly categorized as ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize information from the known active molecule (the query) to find new scaffolds, while structure-based methods leverage the three-dimensional structure of the biological target.
Ligand-Based Scaffold Hopping Strategies
In the absence of a high-resolution structure of the biological target, ligand-based methods are the primary tools for scaffold hopping. These approaches rely on the principle that molecules with similar properties are likely to have similar biological activities.
Pharmacophore-Based Searching: This technique involves creating a 3D representation of the essential steric and electronic features of this compound that are responsible for its biological activity. tandfonline.com This pharmacophore model, consisting of features like hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, is then used as a query to search large compound databases for molecules that match the model, regardless of their underlying scaffold. semanticscholar.org
Shape-Based Similarity: This method focuses on the three-dimensional shape of the molecule. The shape of this compound would be computationally represented, and databases would be screened for molecules with a high degree of shape similarity, even if their chemical skeletons are different. nih.gov
Fragment-Based Replacement: This approach involves the in silico dissection of the this compound scaffold into smaller fragments. uniroma1.it These fragments can then be replaced with alternative bioisosteric fragments from a virtual library to generate novel scaffolds. spirochem.com The resulting new molecules are then assessed for their predicted biological activity and other desirable properties.
A hypothetical workflow for a ligand-based scaffold hopping investigation starting from this compound is outlined in the table below.
| Step | Computational Technique | Objective | Software/Tools Example | Potential Outcome |
|---|---|---|---|---|
| 1. Query Preparation | Conformational Analysis | Generate a low-energy 3D conformation of this compound. | MOE (Molecular Operating Environment), Schrödinger Suite | A representative 3D structure of the query molecule. |
| 2. Pharmacophore Modeling | Pharmacophore Elucidation | Identify the key chemical features responsible for biological activity. | Phase, Catalyst, LigandScout | A 3D pharmacophore model with defined features (e.g., H-bond donor, acceptor, hydrophobic). |
| 3. Virtual Screening | Database Searching | Screen large compound libraries against the pharmacophore model or shape query. | ROCS (Rapid Overlay of Chemical Structures), ZINC database | A list of hit compounds with diverse scaffolds that match the query's features. |
| 4. Hit Filtering and Analysis | Molecular Docking (if target structure is known), ADMET Prediction | Prioritize hits based on predicted binding affinity and drug-like properties. | AutoDock, Glide, QikProp | A smaller, refined list of promising scaffold-hopped candidates for synthesis and biological testing. |
Structure-Based Scaffold Hopping
If the three-dimensional structure of the biological target of this compound is available, structure-based methods can provide more precise guidance for scaffold hopping.
Docking and Scoring: In this approach, the binding mode of this compound within the active site of its target protein is first determined using molecular docking simulations. nih.gov This information is then used to guide the search for new scaffolds that can fit into the same binding pocket and replicate the key interactions of the original ligand.
De Novo Design: This method involves building new molecules directly within the active site of the target protein. researchgate.net Fragments can be placed in favorable positions within the binding site and then linked together to form novel scaffolds that are complementary to the target.
The ultimate goal of these computational approaches is to generate a set of structurally diverse compounds that retain or even improve upon the biological activity of this compound while offering advantages in terms of synthetic accessibility, intellectual property, or pharmacokinetic properties. nih.gov The most promising candidates identified through these in silico methods would then be prioritized for chemical synthesis and subsequent biological evaluation.
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR experiments are fundamental for the initial structural assessment of 1-Azaspiro[4.5]decan-8-ol.
¹H NMR: Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and cyclopentane (B165970) rings. The proton attached to the hydroxyl-bearing carbon (C8) would likely appear as a multiplet, with its chemical shift influenced by the solvent and temperature. Protons adjacent to the nitrogen atom are expected to resonate at a lower field (higher ppm) due to the deshielding effect of the heteroatom.
¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound is predicted to display nine distinct signals, corresponding to each carbon atom in the spirocyclic system. The spiro carbon (C5) would have a characteristic chemical shift. The carbon atom bonded to the hydroxyl group (C8) would appear in the typical range for secondary alcohols (approx. 60-80 ppm), while carbons adjacent to the nitrogen (C2, C9) would be shifted downfield.
¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, oxygen-17 NMR could be used to directly probe the chemical environment of the hydroxyl group's oxygen atom. This technique can provide unique insights into hydrogen bonding and other intermolecular interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 1.5 - 1.8 (m) | 30 - 40 |
| C2 | 2.5 - 2.9 (m) | 45 - 55 |
| C3 | 1.4 - 1.7 (m) | 20 - 30 |
| C4 | 1.5 - 1.8 (m) | 30 - 40 |
| C5 (Spiro) | - | 40 - 50 |
| C6 | 1.5 - 1.9 (m) | 35 - 45 |
| C7 | 1.6 - 2.0 (m) | 25 - 35 |
| C8 | 3.5 - 4.0 (m) | 60 - 75 |
| C9 | 2.5 - 2.9 (m) | 45 - 55 |
| C10 | 1.5 - 1.9 (m) | 35 - 45 |
| NH | 1.0 - 3.0 (br s) | - |
| OH | 1.0 - 4.0 (br s) | - |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and stereochemistry of this compound, resolving ambiguities that may arise from 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within the cyclopentane and piperidine rings, helping to trace the proton-proton networks along the carbon skeleton. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group with respect to the rest of the spirocyclic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.edu An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom, providing a clear C-H connectivity map. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgprinceton.edu This technique is crucial for piecing together the entire molecular structure by connecting fragments identified by COSY and HSQC. For example, HMBC could show correlations from the protons on C6 and C10 to the spiro carbon C5, confirming the spirocyclic junction.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govchemrxiv.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₇NO). mdpi.com By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Table 2: HRMS Data for this compound (C₉H₁₇NO)
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 156.1383 |
| [M+Na]⁺ | 178.1202 |
| [M+K]⁺ | 194.0942 |
| [M-H]⁻ | 154.1237 |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound. nih.govresearchgate.net In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the determination of its molecular weight. The resulting mass spectrum is often simple, with minimal fragmentation, which is advantageous for confirming the molecular mass of the intact molecule. nih.gov Other ionization methods, such as electron impact (EI), could also be used, although they are "harder" techniques that often lead to extensive fragmentation. The fragmentation pattern observed in EI-MS can provide valuable structural information by revealing characteristic bond cleavages within the spirocyclic framework. nih.gov
Vibrational Spectroscopy
Specific Infrared (IR) spectroscopy data for this compound, which would detail the vibrational frequencies of its functional groups (such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine), has not been reported in publicly accessible sources. Consequently, a table of characteristic IR absorption bands cannot be provided.
No Raman spectroscopy data for this compound is available in the surveyed scientific literature and databases. This technique would provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of the single-crystal X-ray diffraction analysis of this compound in the Cambridge Structural Database or other publicly available resources. As a result, information regarding its crystal system, space group, and precise bond lengths and angles in the solid state is not known. A data table of its crystallographic parameters is therefore unavailable.
Other Characterization Techniques
A thermal analysis of this compound using Differential Scanning Calorimetry (DSC) has not been documented in the public domain. Such an analysis would provide information on its melting point, heat of fusion, and other thermal transitions. A data table of its thermal properties cannot be generated.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are functional groups capable of absorbing light. When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a particular molecule and can provide valuable information about its structure and concentration in a solution.
For this compound, UV-Vis spectroscopy would be employed to identify the presence of any chromophoric groups and to quantify the compound in solution. The saturated heterocyclic structure of this compound, lacking conjugated systems or strong chromophores, would be expected to exhibit weak absorption in the UV region, likely at shorter wavelengths. Any observed absorption bands would be attributable to n→σ* (non-bonding to sigma antibonding) or σ→σ* (sigma to sigma antibonding) electronic transitions of the saturated amine and alcohol functionalities.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|
Applications in Medicinal Chemistry and Biological Research
Design and Synthesis of Bioactive Derivatives Based on the Azaspiro[4.5]decan-8-ol Scaffold
The inherent conformational rigidity of the azaspiro[4.5]decane core is a key feature that medicinal chemists leverage to control the spatial arrangement of substituents. This allows for the optimization of interactions with biological targets, leading to enhanced potency and selectivity. Synthetic strategies often involve the construction of the spirocyclic system followed by functionalization at the nitrogen atom and other positions on the carbocyclic ring.
Development of Ligands for Specific Receptors
The azaspiro[4.5]decane framework has proven to be a valuable template for the development of ligands targeting various receptors, including sigma receptors and opioid receptors. By modifying the substituents on the scaffold, researchers can fine-tune the affinity and selectivity of these compounds.
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer. The 1-azaspiro[4.5]decane scaffold has been successfully utilized to develop high-affinity σ1 receptor ligands. For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally analogous to 1-azaspiro[4.5]decan-8-ol, have been synthesized and evaluated for their binding affinity to sigma receptors. nih.govresearchgate.net
These studies have shown that modifications to the substituent attached to the nitrogen atom of the spirocycle significantly influence the binding affinity and selectivity for the σ1 receptor over the σ2 receptor. Several compounds in these series have demonstrated nanomolar affinity for the σ1 receptor. nih.govresearchgate.net
Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound | R Group | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (σ₂/σ₁) |
| 1 | 2-fluoroethyl | 1.2 | 87.3 | 72.8 |
| 2 | 3-fluoropropyl | 0.8 | 35.1 | 43.9 |
| 3 | 4-fluorobutyl | 0.5 | 21.9 | 43.8 |
Data sourced from studies on 1-oxa-8-azaspiro[4.5]decane derivatives.
There is a growing interest in developing multifunctional ligands that can simultaneously modulate multiple targets to achieve improved therapeutic outcomes, particularly in the management of pain. The combination of μ-opioid receptor (MOR) agonism and σ1 receptor antagonism in a single molecule is a promising strategy for developing potent analgesics with a reduced side-effect profile. While research into dual-acting ligands based specifically on the this compound scaffold is an area of active investigation, studies on related azaspiro[4.5]decane amides have demonstrated potent and selective binding to the μ-opioid receptor. nih.gov
A series of 1-azaspiro[4.5]decan-10-yl amides were synthesized and found to exhibit high affinity for the MOR. nih.gov The conformational constraints imposed by the spirocyclic system were shown to be crucial for this selective activity. nih.gov While these compounds were not evaluated for σ1 receptor activity, this work highlights the potential of the azaspiro[4.5]decane scaffold in targeting opioid receptors. The development of derivatives that also incorporate σ1 receptor antagonism is a logical next step in this research direction.
Inhibitors of Enzyme Activity
In addition to receptor ligands, the this compound scaffold has been employed as a core structure for the design of enzyme inhibitors. Its rigid nature allows for the precise positioning of pharmacophoric elements to interact with the active sites of enzymes.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways and is a promising target for cancer therapy. A potent allosteric inhibitor of SHP2, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one, has been developed. This compound features a 2-oxa-8-azaspiro[4.5]decane moiety, a close structural analog of the this compound core.
This inhibitor binds to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. Structure-activity relationship studies have revealed that the spirocyclic moiety plays a crucial role in the binding and inhibitory activity of these compounds.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govmdpi.com Their dysregulation is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. nih.govmdpi.com While the this compound scaffold presents a promising framework for the design of MMP inhibitors due to its rigid structure that can orient zinc-binding groups and substituents to interact with the enzyme's active site, specific research on derivatives of this particular scaffold as MMP inhibitors is not extensively documented in publicly available literature. The general strategy for developing MMP inhibitors often involves incorporating a zinc-chelating group, such as a hydroxamate, into a scaffold that can fit into the active site cleft. nih.gov
Targeting Molecular Pathways
Derivatives of 1-azaspiro[4.5]decane have been shown to modulate key molecular pathways implicated in disease. A notable example is the compound N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, also known as Azaspirane or Atiprimod. Research on this derivative has demonstrated its ability to inhibit several critical signaling pathways. Specifically, Azaspirane has been found to inhibit the signal transducer and activator of transcription 3 (STAT3) and a target of the PI3-K pathway, Akt. researchgate.netnih.gov Furthermore, it has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of nuclear factor κB (NFκB) that is triggered by tumor necrosis factor α (TNF-α). researchgate.netnih.gov Interestingly, the same study noted that Azaspirane does not inhibit the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. researchgate.netnih.gov
Role in Pharmacophore Development
Exploration of Biological Activities and Mechanisms of Action
In Vitro Antimicrobial and Antifungal Evaluations
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. While direct studies on the antimicrobial and antifungal properties of this compound are limited, research on related azaspiro[4.5]decane derivatives has shown promising results.
For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their antifungal activity. One of these compounds displayed excellent activity against Candida albicans (ATCC 90023) with a minimum inhibitory concentration (MIC) value of 0.04 mmol/L, which was superior to the standard antifungal drugs fluconazole (B54011) (0.104 mmol/L) and polyoxin (B77205) B (0.129 mmol/L). nih.gov Other derivatives in the same series also showed potency in inhibiting the growth of Aspergillus fumigatus with an MIC value of 0.08 mmol/L. nih.gov However, these compounds showed little potency against selected bacterial strains. nih.gov
In another study, 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral activity against human coronavirus 229E. nih.gov Several compounds in this series were found to inhibit viral replication, with the most active compound exhibiting an EC50 value of 5.5 µM. nih.gov
Anticancer Activity Studies in Cell Culture Models
The anticancer potential of azaspiro[4.5]decane derivatives has been a significant area of investigation. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms.
A prominent derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has demonstrated significant activity against human multiple myeloma (MM) cells. researchgate.netnih.gov It has been shown to inhibit the growth of both drug-sensitive and drug-resistant MM cell lines, as well as patient-derived MM cells, by inducing caspase-mediated apoptosis. researchgate.netnih.gov
Other studies on different azaspiro[4.5]decane derivatives have also reported potent anticancer activity. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were evaluated against several cancer cell lines. One compound showed a strong effect on the A549 human lung cancer cell line with an IC50 of 0.26 μM, while another was highly cytotoxic to the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 μM. researchgate.net A third compound demonstrated potent activity against the HeLa human cervical cancer cell line with an IC50 of 0.18 μM. researchgate.net
Furthermore, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested against various cancer cell lines. Some of these compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines. mdpi.comresearchgate.net
Table 1: Anticancer Activity of Selected Azaspiro[4.5]decane Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine | Multiple Myeloma | Growth inhibition, apoptosis induction | researchgate.net, nih.gov |
| 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | A549 (Lung) | IC50: 0.26 μM | researchgate.net |
| MDA-MB-231 (Breast) | IC50: 0.10 μM | researchgate.net | |
| HeLa (Cervical) | IC50: 0.18 μM | researchgate.net | |
| 1-thia-4-azaspiro[4.5]decane derivatives | HepG-2 (Liver), PC-3 (Prostate), HCT116 (Colorectal) | Moderate to high inhibition | mdpi.com, researchgate.net |
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer. mdpi.com As mentioned previously, the azaspirane derivative N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine was found to not inhibit the extracellular signal-regulated kinase 1 and 2 (ERK1/2), which are key components of the MAPK pathway. researchgate.netnih.gov However, this derivative does inhibit other important signaling pathways involved in cancer cell survival and proliferation, such as the STAT3 and PI3-K/Akt pathways. researchgate.netnih.gov This selective inhibition highlights the potential for developing targeted therapies based on the azaspiro[4.5]decane scaffold. The ability to inhibit specific pathways while leaving others unaffected can be advantageous in minimizing off-target effects.
Impact on Cellular Processes
Research into the direct impact of this compound on specific cellular processes such as microtubule organization is not extensively detailed in the current scientific literature. However, studies on derivatives, such as Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), have demonstrated significant effects on intracellular signaling. This derivative has been shown to inhibit key cellular pathways, including the signal transducer and activator of transcription 3 (STAT3) and the phosphatidylinositol 3-kinase (PI3-K) target, Akt. nih.gov Such inhibition points to the potential for this class of compounds to modulate fundamental cellular activities like cell growth and survival. nih.gov
Antiviral Activity Assessments (e.g., against Human Coronavirus)
The 1-azaspiro[4.5]decane scaffold has been identified as a versatile and highly relevant chemical structure for the development of antiviral drugs. nih.gov A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share the core spirocyclic system, were synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E). nih.govnih.gov
Several of these compounds demonstrated the ability to inhibit the replication of the virus. nih.gov The most potent analog identified in these studies was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited a half-maximal effective concentration (EC50) of 5.5 µM. nih.govresearchgate.net This level of activity is comparable to known coronavirus inhibitors. nih.gov The research indicated that these compounds were specifically active against the coronavirus and did not show activity against the influenza virus, despite sharing a structural scaffold with some influenza fusion inhibitors. nih.govresearchgate.net
| Compound | Substituents | Antiviral Activity (EC50 in µM) against HCoV-229E |
|---|---|---|
| 8j | R = H | Inactive |
| 8k | R = 4-methyl | 28 |
| 8l | R = 4-ethyl | 18 |
| 8m | R = 4-propyl | 8.1 |
| 8n | R = 4-tert-butyl | 5.5 |
| 8p | R = 4-phenyl | 6.9 |
| 8o | R = 4-CF3 | Inactive (>100) |
Studies on Interactions with Biological Targets
Enzyme and Receptor Binding Affinity Studies
Derivatives of the 1-azaspiro[4.5]decane framework have been investigated for their binding affinity to a variety of biological targets, including enzymes and receptors.
Muscarinic Receptors: Certain 1-oxa-8-azaspiro[4.5]decane derivatives were assessed as M1 muscarinic agonists. nih.gov Modifications of the core structure led to compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov
Opioid Receptors: A series of 1-azaspiro[4.5]decan-10-yl amides were examined for their opiate receptor binding profiles. Selected tertiary amides in this series showed potent and selective binding to the mu (µ)-receptor, whereas structurally similar compounds showed almost no tendency to bind to the kappa (κ)-receptor. nih.gov
Sigma Receptors: Novel 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for sigma-1 (σ₁) receptors, with some compounds exhibiting nanomolar affinity (Kᵢ = 0.47 - 12.1 nM). nih.gov Another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for σ₁ receptors (Kᵢ = 5.4 ± 0.4 nM) with good selectivity over σ₂ receptors. nih.gov
Enzyme Inhibition: In the realm of antifungal research, 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential inhibitors of chitin (B13524) synthase. Several compounds exhibited excellent inhibitory potency against this enzyme, with IC50 values as low as 0.12 mM. nih.gov
| Compound Class | Target | Key Finding | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | Muscarinic M1/M2 Receptors | Preferential affinity for M1 over M2 receptors. | nih.gov |
| 1-Azaspiro[4.5]decan-10-yl amides | Opioid Receptors | Potent and selective mu-receptor binding. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 Receptors | High affinity with Kᵢ values in the nanomolar range (0.47 - 12.1 nM). | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-ones | Chitin Synthase | Potent enzyme inhibition with IC50 values down to 0.12 mM. | nih.gov |
Modulation of Biochemical Pathways
The interaction of azaspiro[4.5]decane derivatives with their biological targets can lead to the modulation of specific biochemical pathways. For example, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating their activity as partial agonists for M1 muscarinic receptors and their ability to engage this signaling cascade. nih.gov Furthermore, the derivative Azaspirane has been shown to inhibit the STAT3 and Akt signaling pathways, which are crucial for cell proliferation and survival. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Elucidation of Structural Determinants for Biological Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of the azaspiro[4.5]decane scaffold.
In the context of antiviral activity against HCoV-229E, the biological effect was found to be highly dependent on the substituents at the C-2 and C-8 positions of the 1-thia-4-azaspiro[4.5]decan-3-one core. nih.gov Activity was observed only in compounds that carried a methyl substituent at the C-2 position. nih.govnih.gov Furthermore, for a specific series of compounds, the antiviral potency was clearly linked to the bulkiness of the substituent at the C-8 position. nih.gov Activity increased from an unsubstituted compound (inactive) to those with progressively larger alkyl and aryl groups, such as 4-propyl, 4-tert-butyl, and 4-phenyl groups, which resulted in EC50 values in the range of 5.5–8.1 µM. nih.gov
For 1-azaspiro[4.5]decan-10-yl amides targeting opioid receptors, SAR analysis revealed that selected tertiary amides displayed potent and selective µ-receptor binding and antinociceptive activity. In contrast, the less conformationally restricted secondary amides showed significantly weaker activity, highlighting the importance of the amide substitution pattern for potent receptor interaction. nih.gov
Optimization of Scaffold Substituents for Potency and Selectivity
The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of ligands targeting a variety of biological entities. The three-dimensional nature of the spirocyclic system allows for precise orientation of substituents in space, which can significantly influence binding affinity and selectivity for their intended targets. Researchers have extensively explored the structure-activity relationships (SAR) of this scaffold by introducing a wide array of substituents at various positions. These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Systematic modifications of the core structure have led to the discovery of compounds with high affinity for specific receptors. For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, the introduction and modification of substituents at the 2- and 3-positions of the oxaspiro ring, as well as on the nitrogen atom, were found to be critical for both potency and selectivity. nih.gov A study on 2,8-dimethyl-1-oxa-8-azaspiro researchgate.netnih.govdecan-3-one demonstrated potent but non-selective muscarinic activity. nih.gov However, further modifications, such as the introduction of a 2-ethyl group or a 3-methylene group, led to compounds with preferential affinity for M1 over M2 receptors. nih.gov
The following table illustrates the impact of substituents on the binding affinity of 1-oxa-8-azaspiro[4.5]decane derivatives for M1 and M2 muscarinic receptors.
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | Selectivity (M2/M1) |
| 1 | CH3 | =O | 23 | 31 | 1.3 |
| 2 | C2H5 | =O | 18 | 78 | 4.3 |
| 3 | CH3 | =CH2 | 4.5 | 39 | 8.7 |
Data compiled from studies on M1 muscarinic agonists. nih.gov
Similarly, research on 2,8-diazaspiro[4.5]decan-1-one derivatives as dual TYK2/JAK1 inhibitors for inflammatory bowel disease highlighted the importance of substituents on the diazapsiro core. Systematic exploration of the structure-activity relationship by introducing different groups on this scaffold led to the discovery of a derivative with excellent potency and selectivity for TYK2/JAK1 kinases over other kinases. nih.gov
These examples underscore a general principle in the medicinal chemistry of spirocyclic compounds: even subtle changes to the nature and position of substituents can have a profound impact on the pharmacological profile of the molecule. The rigid framework of the 1-azaspiro[4.5]decane scaffold allows for the fine-tuning of interactions with biological targets, enabling the development of highly potent and selective therapeutic agents.
Application as Agrochemicals
Beyond their applications in medicine, spirocyclic scaffolds have also found significant utility in the agrochemical industry, particularly as insecticides. The unique structural features of these compounds can be exploited to develop pest control agents with novel modes of action, helping to manage the development of resistance to existing insecticide classes.
Insecticidal Applications
The development of insecticides based on spirocyclic structures has led to the successful commercialization of several products. These compounds often target biological processes in insects that are distinct from those targeted by traditional insecticides, providing a valuable tool for integrated pest management programs.
A key target for a class of spirocyclic insecticides is the enzyme Acetyl-CoA Carboxylase (ACC). smolecule.com ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in the biosynthesis of fatty acids. Fatty acids are essential components of cell membranes and serve as a major form of energy storage. By inhibiting ACC, these insecticides disrupt lipid biosynthesis, leading to a depletion of essential lipids, which ultimately results in the death of the insect.
This mode of action is particularly effective against sucking pests such as aphids and whiteflies, which have a high demand for lipid biosynthesis for growth and reproduction. The inhibition of ACC leads to a range of lethal effects, including arrested development, reduced fecundity, and mortality.
While direct studies on the insecticidal activity of this compound derivatives targeting ACC are not extensively documented in publicly available literature, the principle has been well-established with other spirocyclic compounds. For example, the tetramic acid insecticide spirotetramat, which features a spirocyclic core, is a known inhibitor of insect ACC.
The following table provides examples of spirocyclic insecticides that are known to inhibit ACC.
| Insecticide | Chemical Class | Target Pests |
| Spirotetramat | Tetramic Acid | Aphids, Whiteflies, Scale Insects |
| Spiromesifen | Tetronic Acid | Whiteflies, Mites |
| Spirodiclofen | Tetronic Acid | Mites |
The success of these spirocyclic ACC inhibitors in pest management suggests that the 1-azaspiro[4.5]decane scaffold could potentially serve as a template for the design of new insecticides with a similar mode of action. Further research into the synthesis and biological evaluation of this compound derivatives could lead to the discovery of novel agrochemicals for the effective control of insect pests.
Q & A
Q. What are the established synthetic routes for 1-Azaspiro[4.5]decan-8-ol, and how are they optimized for yield and purity?
The synthesis of this compound derivatives often involves multi-step protocols. A common approach includes:
- Reduction of ketones : For example, NaBH₄-mediated reduction of 1,4-dioxaspiro[4.5]decan-8-one under controlled temperatures (0°C to room temperature) to yield the corresponding alcohol, followed by purification via column chromatography .
- Protection/deprotection strategies : Use of spirocyclic intermediates (e.g., 1,4-dioxaspiro rings) to stabilize reactive hydroxyl groups during functionalization .
- Catalytic methods : Radical ipso-cyclization using ZnBr₂/Oxone systems to construct the spirocyclic core with regioselectivity, achieving yields of 61–72% .
Optimization focuses on solvent selection (e.g., MeCN/H₂O mixtures), temperature control, and catalyst loading.
Q. How is the stereochemistry of this compound derivatives controlled during synthesis?
Stereochemical control is critical for biological activity. Methods include:
- Chiral auxiliaries : Use of enantiomerically pure starting materials or catalysts to direct spirocyclic ring formation.
- Kinetic resolution : Selective reaction conditions (e.g., low temperatures) to favor one stereoisomer, as seen in the synthesis of Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]decan-2-one derivatives .
- Chromatographic separation : HPLC or chiral column techniques to isolate desired enantiomers post-synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., hydroxyl group at C8).
- HRMS : High-resolution mass spectrometry for molecular formula validation .
- IR : Detection of functional groups (e.g., NH stretches in amine derivatives) .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays of this compound derivatives be resolved?
Contradictions often arise from:
- Receptor selectivity : Variations in target binding (e.g., CNS vs. peripheral receptors) due to stereochemical differences. Use isoform-specific assays (e.g., radioligand binding for σ₁ vs. σ₂ receptors) .
- Metabolic stability : Hepatic microsome assays to compare degradation rates of stereoisomers .
- Dose-response curves : Replicate studies under standardized conditions (e.g., pH, temperature) to minimize variability .
Q. What strategies improve the metabolic stability of this compound-based compounds?
- Structural modifications : Introduction of electron-withdrawing groups (e.g., fluorine) at metabolically labile positions .
- Prodrug approaches : Masking the hydroxyl group as a phosphate ester to enhance bioavailability .
- Enzymatic inhibition : Co-administration with CYP450 inhibitors to prolong half-life in preclinical models .
Q. How do computational models aid in predicting the biological activity of novel this compound analogs?
- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like NMDA receptors or monoamine oxidases .
- QSAR models : Quantitative structure-activity relationship analysis to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .
- MD simulations : Molecular dynamics to assess conformational stability of spirocyclic cores in aqueous environments .
Q. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies?
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for large batches .
- Catalyst recycling : Immobilize catalysts (e.g., ZnBr₂ on silica) to reduce costs .
- Byproduct management : Optimize reaction stoichiometry to minimize side products (e.g., over-alkylation) .
Q. How can structural analogs of this compound be designed to enhance blood-brain barrier (BBB) penetration?
- Lipophilicity adjustments : Modify logP values to ~2–3 via alkyl chain elongation or aryl substitutions .
- P-glycoprotein evasion : Introduce non-planar substituents to reduce recognition by efflux transporters .
- In silico BBB predictors : Tools like SwissADME to prioritize analogs with favorable permeability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
